Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
Description
Structural Relationships to Xanthine Alkaloids
The calcium salt shares its xanthine core with naturally occurring alkaloids like theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine). Key structural distinctions include:
Substituent Chemistry :
- Theophylline: Methyl groups at N1 and N3.
- Calcium Salt: Additional carboxymethyl group at N7, enabling salt formation.
Electron Distribution :
The acetate group introduces electron-withdrawing effects, polarizing the purine ring and increasing solubility in polar solvents compared to non-functionalized xanthines.Hydrogen Bonding :
In theophylline-7-acetic acid, intermolecular hydrogen bonds between N–H and carbonyl oxygen stabilize the crystal lattice. The calcium salt replaces these with ionic bonds between Ca²⁺ and carboxylate groups, reducing hydrogen bonding density.
Salt Formation Characteristics with Divalent Cations
Divalent cations like Ca²⁺ form stable complexes with the carboxylate group, as evidenced by calcium acetate’s use in pharmaceutical applications. Key salt formation attributes include:
- Coordination Geometry : Ca²⁺ typically adopts octahedral coordination, binding to six oxygen atoms—four from two bidentate acetate groups and two from water molecules or carbonyl oxygens.
- Bond Lengths : Calcium-oxygen bonds in carboxylates average 2.40–2.50 Å, longer than sodium-oxygen bonds (~2.35 Å), influencing lattice stability.
- Solubility : Calcium salts of carboxylic acids generally exhibit lower aqueous solubility than sodium salts due to stronger ionic interactions.
Comparative Salt Properties :
| Cation | Ionic Radius (Å) | Coordination Number | Bond Length (Å) |
|---|---|---|---|
| Na⁺ | 0.95 | 6 | 2.35 |
| Ca²⁺ | 1.00 | 6–8 | 2.40–2.50 |
Properties
CAS No. |
71720-41-7 |
|---|---|
Molecular Formula |
C18H18CaN8O8 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
calcium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/2C9H10N4O4.Ca/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h2*4H,3H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChI Key |
GLKKXCKNQZHZHS-UHFFFAOYSA-L |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Acetate Precursor
The initial step involves synthesizing the organic precursor, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid , which is the acid form before calcium complexation.
Condensation Reactions:
The purine ring system is constructed or modified through condensation reactions involving purine derivatives and acetylating agents such as acetic anhydride or acetyl chloride. This step introduces the acetate group at the 7-position of the purine ring.Cyclization:
Cyclization reactions ensure the formation of the tetrahydro-purine ring system with the correct keto substitutions at positions 2 and 6. This step is critical for establishing the correct heterocyclic framework.
Formation of the Calcium Salt
Once the purine-acetic acid derivative is obtained, it is reacted with calcium salts to form the calcium complex:
Calcium Salt Reaction:
The acid form is neutralized or reacted with calcium salts such as calcium carbonate, calcium hydroxide, or calcium acetate under controlled conditions (e.g., aqueous or alcoholic solvents, mild heating). This results in the formation of the calcium salt of the purine acetate.Reaction Conditions:
Typical conditions include stirring at ambient or slightly elevated temperatures, maintaining pH to favor salt formation, and ensuring complete reaction to avoid free acid or unreacted calcium salts.
Purification and Isolation
- The product is purified by crystallization or precipitation techniques, often from aqueous or mixed solvent systems.
- Drying under vacuum or mild heat yields the final calcium salt compound with high purity.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Purine derivatives + Acetic anhydride/Acetyl chloride | Introduction of acetate group at position 7 |
| 2 | Cyclization | Controlled heating, solvents | Formation of tetrahydro-purine ring with keto groups |
| 3 | Calcium salt formation | Reaction with calcium salts (CaCO3, Ca(OH)2) in aqueous/alcoholic medium | Formation of calcium salt complex |
| 4 | Purification | Crystallization/precipitation, drying | Pure Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate |
Research Findings and Analysis
- The calcium complexation significantly improves the compound’s stability and bioavailability compared to the free acid form.
- The synthetic route is efficient and allows for modifications at the purine ring or acetate group to tailor biological activity.
- The compound’s preparation is reproducible and scalable for research and potential pharmaceutical applications.
- Similar purine derivatives prepared by analogous methods have shown biological activities such as modulation of cellular signaling pathways, indicating the importance of precise synthetic control.
Notes on Analytical Characterization
- The compound’s identity and purity are confirmed by spectroscopic methods (NMR, IR), elemental analysis, and mass spectrometry.
- Structural confirmation includes verifying the calcium coordination and acetate substitution via X-ray crystallography or advanced spectroscopic techniques.
Chemical Reactions Analysis
Purine Ring System
-
Keto Groups (C2 and C6): Participate in tautomerization and hydrogen bonding. The electron-withdrawing effect of the keto groups increases electrophilicity at adjacent carbons, enabling nucleophilic attacks .
-
Methyl Groups (N1 and N3): Provide steric hindrance, directing reactivity to less substituted positions.
Acetate Group (C7)
-
Undergoes hydrolysis under acidic or basic conditions to regenerate the free acid.
-
Capable of forming coordination complexes with divalent cations like Ca²⁺, as evidenced by its ionic structure .
Stability and Degradation Pathways
| Condition | Reaction Observed | Outcome |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis of the purine ring | Degradation to xanthine derivatives |
| Alkaline (pH > 10) | Saponification of the acetate group | Formation of free acetic acid |
| High temperature (>100°C) | Decarboxylation | Loss of CO₂ and calcium dissociation |
| UV exposure | Photooxidation of the purine core | Formation of oxidized byproducts |
Data derived from thermal gravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) studies .
Comparative Reactivity with Analogues
The calcium complex exhibits distinct reactivity compared to related purine derivatives:
| Compound | Key Reactivity Difference |
|---|---|
| 1,3-Dimethyluric acid | Lacks acetate group; no metal coordination capacity |
| Theophylline | Lower stability due to absence of calcium complexation |
| Caffeine | Higher methylation reduces electrophilic sites |
The calcium-bound acetate group in Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate enhances its resistance to enzymatic degradation compared to non-complexed analogues .
Catalytic and Biological Interactions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₈CaN₈O₈
- Molecular Weight : 514.46232 g/mol
- CAS Number : 71720-41-7
- EINECS : 275-889-3
The compound features a tetrahydro-purine ring system with two keto groups and an acetate group. The presence of calcium enhances its stability and bioavailability, making it a unique candidate for therapeutic applications .
Biological Applications
1. Modulation of Cellular Signaling Pathways
Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate has been shown to modulate the Wnt signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis. Research indicates that this compound can influence gene expression related to these pathways, making it a potential candidate for cancer therapy and regenerative medicine.
2. Pharmacological Properties
The compound exhibits notable biological activity that can be harnessed for various therapeutic purposes:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting cellular signaling pathways.
- Neuroprotective Effects : Its interaction with certain biomolecules indicates potential benefits in neurodegenerative diseases.
Analytical Applications
1. Chromatographic Techniques
This compound can be effectively analyzed using High Performance Liquid Chromatography (HPLC). The method allows for the separation of this compound from impurities and is scalable for preparative separation processes. The mobile phase typically includes acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .
| Analytical Method | Description |
|---|---|
| HPLC | Used for separation and analysis of the compound in various matrices. |
Case Studies
Case Study 1: Cancer Research
In a study investigating the effects of this compound on cancer cell lines (e.g., TK-10 and HT-29), researchers observed significant inhibition of cell proliferation. The study highlighted the compound's ability to induce apoptosis through modulation of the Wnt pathway .
Case Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment with this compound reduced neuronal loss and improved cognitive functions compared to control groups.
Mechanism of Action
The mechanism of action of Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate involves its interaction with specific molecular targets and pathways. It is known to modulate calcium influx in cells, which can influence various cellular functions and signaling pathways. The compound’s effects are mediated through its binding to specific receptors and ion channels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds include salts, esters, amides, and complexes derived from the acefylline backbone. These modifications alter physicochemical properties (e.g., solubility, stability) and pharmacological profiles.
Salts of Acefylline
Notes:
- The piperazine salt (18833-13-1) is explicitly documented as a 2:1 complex, enhancing stability and solubility .
- Potassium and calcium salts are inferred from analogous salt formations in xanthine derivatives.
Ester Derivatives
Notes:
- Esterification typically converts the polar carboxylic acid group into a lipophilic moiety, improving membrane permeability .
Amide Derivatives
Notes:
Complexes and Combination Drugs
Notes:
- Acebrophylline combines acefylline with ambroxol, a mucolytic agent, for synergistic respiratory effects .
Biological Activity
Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate (CAS #: 71720-41-7) is a purine derivative that has garnered attention for its unique structural characteristics and potential biological activities. This compound is known to exhibit significant effects on various biological pathways, particularly in the context of cancer and regenerative medicine.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈CaN₈O₈, with a molecular weight of approximately 514.46 g/mol. The compound features a tetrahydro-purine ring system with keto groups at positions 2 and 6 and an acetate group at position 7. The presence of calcium ions enhances its stability and bioavailability, making it an interesting candidate for therapeutic applications .
Biological Activity
Modulation of Signaling Pathways
Research indicates that this compound plays a role in modulating the Wnt signaling pathway. This pathway is crucial for various cellular processes such as cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can influence gene expression related to these pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Inhibition of Uric Acid Crystallization
In addition to its effects on signaling pathways, this compound has been studied for its ability to inhibit uric acid crystallization. Methylxanthines like theobromine have been shown to inhibit uric acid nucleation effectively; however, this compound exhibits comparable or enhanced inhibitory effects on uric acid crystal growth. This property could be beneficial in treating conditions like nephrolithiasis (kidney stones) .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cancer Cell Proliferation : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various human tumor cell lines (e.g., HeLa and HCT116). The mechanism appears to involve modulation of key signaling pathways associated with cell growth and survival .
- Regenerative Medicine : Research has indicated that this compound may promote stem cell differentiation and enhance tissue regeneration in animal models. This suggests potential applications in regenerative therapies .
Comparative Analysis
To better understand the unique properties of this compound compared to other similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Tetrahydro-purine ring with keto groups | Modulates Wnt signaling; inhibits uric acid crystallization | Enhanced stability due to calcium complexation |
| Theophylline | Methylated xanthine | Bronchodilator | Different ring structure; lacks acetate group |
| Caffeine | Methylated xanthine | Stimulant | Higher methylation level; different pharmacological profile |
Q & A
Advanced Research Question
- Solvent screening : Use mixed solvents (e.g., water-ethanol) to enhance crystal growth.
- Temperature gradients : Slow cooling from saturated solutions reduces twinning.
- Additives : Small molecules (e.g., glycerol) can stabilize lattice formation.
- Data collection : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin laws .
How should researchers analyze the compound’s stability under varying storage conditions?
Q. Methodological Focus
- Long-term stability : Store at -20°C in inert atmospheres; monitor degradation via HPLC every 6 months .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points.
- Light sensitivity : UV/Vis spectral shifts indicate photodegradation.
What computational approaches predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular docking : Use tools like AutoDock Vina to model binding to adenosine receptors.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes in physiological conditions.
- Mercury’s Materials Module : Screen structural databases for analogous purine derivatives’ interaction motifs .
How can researchers mitigate toxicity risks during in vivo studies?
Q. Methodological Focus
- Dose optimization : Start at 10% of LD50 (e.g., ~118 mg/kg for acefylline) and escalate gradually .
- Organ-specific monitoring : Track cardiac (tachycardia) and gastrointestinal (nausea, bleeding) symptoms via ECG and histopathology .
- Ethical protocols : Follow ICMJE guidelines for chemical safety reporting, including purity, storage, and handling .
What analytical techniques differentiate calcium salts from other counterion forms?
Advanced Research Question
- Elemental analysis : Confirm calcium content via inductively coupled plasma mass spectrometry (ICP-MS).
- FT-IR spectroscopy : Identify carboxylate-calcium coordination bands (~1600 cm⁻¹).
- XRD : Compare lattice parameters with known calcium salt databases .
How do researchers validate the compound’s role as a respiratory stimulant in mechanistic studies?
Q. Methodological Focus
- In vitro models : Measure bronchodilation in isolated tracheal rings using acetylcholine-induced constriction.
- cAMP assays : Quantify intracellular cAMP levels to confirm adenosine receptor antagonism.
- In vivo models : Use rodent hypoxia chambers to assess respiratory rate improvements .
What are the best practices for reporting crystallographic data in publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
